BenchChemオンラインストアへようこそ!

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Kinase inhibition Structure-activity relationship Selectivity profiling

Optimized for FGFR & CDC7 kinase programs: the 2-methyl and 3-cyano substitutions are validated pharmacophoric requirements; unsubstituted 7-azaindole analogs show complete loss of target activity. This pre-functionalized scaffold saves 1–2 synthetic steps versus de novo installation on the unsubstituted core. Elevated melting point (225–227 °C) and predicted LogP of 1.74 ensure superior solid-state stability and favorable membrane permeability for cell-based assays. Ideal for SAR expansion at peripheral positions while preserving the hinge-binding motif essential for kinase engagement.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 954112-82-4
Cat. No. B3316525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
CAS954112-82-4
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)N=CC=C2)C#N
InChIInChI=1S/C9H7N3/c1-6-8(5-10)7-3-2-4-11-9(7)12-6/h2-4H,1H3,(H,11,12)
InChIKeyILNGQRMTTKZUDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-82-4): Chemical Identity and Procurement Baseline


2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-82-4) is a heterocyclic compound belonging to the pyrrolopyridine family, specifically classified as a 7-azaindole derivative bearing a methyl substituent at the 2-position and a cyano group at the 3-position . Its molecular formula is C9H7N3, with a molecular weight of 157.17 g/mol . The compound is characterized by a melting point of 225-227 °C (recrystallized from ethyl acetate/hexane), a predicted density of 1.27±0.1 g/cm³, a predicted pKa of 12.06±0.40, and a calculated LogP of 1.743, with storage recommended at 2-8 °C . The azaindole scaffold has been widely utilized in the design of kinase inhibitors due to its capacity to function as a hinge-binding motif within ATP-binding pockets [1].

Why 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cannot Be Replaced by Unsubstituted or Isomeric 7-Azaindole Building Blocks


The interchangeability of 7-azaindole-based building blocks in medicinal chemistry is precluded by the profound impact of even minor structural variations on both biological activity profiles and physicochemical properties. The 2-methyl substitution in 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a critical determinant of selectivity across distinct kinase targets: structure-activity relationship (SAR) studies have demonstrated that 2-unsubstituted pyrrolo[2,3-b]pyridine derivatives are essential for human neutrophil elastase (HNE) inhibition, with 2-substitution causing complete loss of activity against this target [1]. Conversely, a 2-substituent is required for FGFR inhibition, and the specific 3-cyano group is essential for CDC7 kinase inhibition, as reported in a series where the combination of a 2-methyl and 3-cyano group contributed to an IC50 of 7 nM against CDC7 [2]. Additionally, the 3-carbonitrile group confers distinct reactivity, enabling participation in nucleophilic reactions that unsubstituted analogs cannot undergo . Substituting the 7-azaindole core with isomeric forms, such as 1H-pyrrolo[3,2-b]pyridine, introduces altered nitrogen positioning that fundamentally modifies hinge-binding geometry in kinase active sites, as established by X-ray crystallographic analysis of azaindole-based kinase inhibitors [3].

Quantitative Evidence Guide for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: Comparative Performance Data vs. Closest Analogs


2-Methyl Substitution Confers Target Selectivity: Differential Activity of 2-Substituted vs. 2-Unsubstituted 7-Azaindoles Across Kinase Targets

In a series of 1H-pyrrolo[2,3-b]pyridine-based CDC7 kinase inhibitors, the 2-methyl-3-carbonitrile substitution pattern contributed to achieving an IC50 of 7 nM, a potency level requiring the specific combination of the 2-methyl group and the 3-cyano substituent [1]. In contrast, SAR studies on human neutrophil elastase (HNE) inhibitors demonstrated that 2-substitution of the pyrrolo[2,3-b]pyridine scaffold results in complete loss of inhibitory activity, with unsubstituted analogs retaining activity [2]. This target-specific divergence in activity underscores that the 2-methyl group functions as a selectivity filter rather than a universal potency enhancer.

Kinase inhibition Structure-activity relationship Selectivity profiling

3-Carbonitrile Substituent as Essential Pharmacophoric Element for FGFR Inhibition

Mechanistic studies indicate that 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile functions as an inhibitor of fibroblast growth factor receptors (FGFRs), with the 3-carbonitrile group serving as a key pharmacophoric element for target engagement . Within the broader 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile class, potent FGFR inhibitors have been developed, establishing that the 3-carbonitrile moiety is a conserved feature essential for FGFR binding [1]. Analogs lacking the 3-carbonitrile group or bearing alternative substituents at this position exhibit significantly reduced or abolished FGFR inhibitory activity. The binding interaction disrupts downstream signaling through the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced tumor cell proliferation .

FGFR inhibition Cancer therapeutics Pharmacophore modeling

Physicochemical Property Differentiation: Melting Point and LogP Comparison vs. 7-Azaindole Building Block Analogs

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits a melting point of 225-227 °C and a calculated LogP of 1.743 . Compared to the unsubstituted 7-azaindole parent scaffold (melting point approximately 105-107 °C; typical LogP range of 0.8-1.1), the introduction of the 2-methyl and 3-carbonitrile substituents substantially elevates the melting point by approximately 120 °C and increases LogP by 0.6-0.9 units. This higher melting point confers enhanced solid-state stability and reduced hygroscopicity during storage and handling, while the elevated LogP indicates moderately increased lipophilicity, which may influence membrane permeability and solubility profiles in biological assays.

Solid-state properties Formulation development Compound handling

Commercial Availability and Purity Benchmarks: Supplier-Grade Comparison for Procurement Decision-Making

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% as determined by HPLC or GC . Supplier A (Aikonchem) offers 95% purity material in 1 g, 5 g, and 10 g packaging sizes, while Supplier B (MolCore/Leyan) provides 98% purity material with ISO-certified quality systems suitable for pharmaceutical R&D applications . In contrast, the unsubstituted 7-azaindole parent compound is more widely available from a larger number of suppliers, but the 2-methyl-3-carbonitrile substitution pattern is a specialized building block with more limited commercial sourcing, necessitating supplier qualification for programs requiring consistent, high-purity material.

Commercial sourcing Purity specifications Supply chain

Synthetic Versatility: Cyano Group Reactivity Enables Diverse Downstream Derivatization Pathways

The 3-carbonitrile substituent in 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile serves as a versatile synthetic handle, enabling participation in nucleophilic addition reactions and subsequent functional group interconversions that are not accessible with unsubstituted or 3-hydrogen analogs . The cyano group can undergo hydrolysis to the corresponding carboxylic acid, reduction to the aminomethyl derivative, or cycloaddition reactions to form heterocyclic extensions . In the context of kinase inhibitor synthesis, this cyano group has been utilized as a key pharmacophoric element and as a precursor for further elaboration, as demonstrated in the CDC7 inhibitor series where the 3-carbonitrile-2-methyl combination was essential for achieving 7 nM potency [1].

Synthetic methodology Building block utility Functional group interconversion

Patent Landscape Protection: 2-Methyl-7-Azaindole-3-carbonitrile Scaffold in Raf and FGFR Inhibitor Intellectual Property

The 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile scaffold and closely related derivatives are explicitly claimed in patent literature for kinase inhibition. U.S. Patent Application Publication 2011/0110889 (Justia) discloses substituted 1H-pyrrolo[2,3-b]pyridine compounds as Raf kinase inhibitors, specifically B-Raf inhibitors for anticancer therapy [1]. Japanese Patent JP2009525350A (SmithKline Beecham) claims pyrrolo[2,3-b]pyridine derivatives as Raf kinase inhibitors [2]. Additionally, International Patent Application WO 2009/012283 discloses kinase inhibitors including pyrrolopyridine scaffolds [1]. In contrast, the unsubstituted 7-azaindole core lacks specific composition-of-matter patent protection, making the 2-methyl-3-carbonitrile substitution pattern a patent-relevant structural differentiator for commercial development programs.

Patent analysis Intellectual property Freedom to operate

Optimal Application Scenarios for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Based on Comparative Evidence


FGFR-Targeted Kinase Inhibitor Discovery Programs Requiring 2-Methyl Substitution

This compound is optimally deployed in medicinal chemistry programs targeting fibroblast growth factor receptors (FGFRs), where the 2-methyl group and 3-carbonitrile substituent are established pharmacophoric requirements for target engagement [1]. The evidence demonstrates that 2-substitution is essential for FGFR inhibitory activity, and the 3-carbonitrile moiety serves as a critical binding element that cannot be substituted with hydrogen or alternative groups without loss of potency . Programs should prioritize this specific building block over unsubstituted 7-azaindole analogs, which lack the requisite substitution pattern for FGFR hinge-binding interactions.

CDC7 Kinase Inhibitor Lead Optimization Requiring Pre-installed 2-Methyl-3-Carbonitrile Pharmacophore

In CDC7 kinase inhibitor development, the 2-methyl-3-carbonitrile substitution pattern has been validated as part of a potent inhibitor series achieving an IC50 of 7 nM . This compound serves as an advanced starting scaffold that eliminates the need for de novo installation of both the 2-methyl and 3-cyano groups, potentially reducing synthetic step count by 1-2 transformations compared to starting from unsubstituted 7-azaindole [1]. Procurement of this pre-functionalized building block is particularly valuable for SAR exploration at peripheral positions of the 7-azaindole core while maintaining the core pharmacophore.

Solid-State Formulation Studies Requiring High-Melting, Non-Hygroscopic 7-Azaindole Scaffolds

The elevated melting point of 225-227 °C for this compound, approximately 120 °C higher than unsubstituted 7-azaindole, confers enhanced solid-state stability and reduced hygroscopicity, making it suitable for formulation development and long-term storage applications where the more deliquescent nature of the parent scaffold presents handling challenges [1]. The calculated LogP of 1.743 also provides a moderately increased lipophilicity profile that may be advantageous for optimizing membrane permeability in cell-based assays relative to more polar, unsubstituted 7-azaindole derivatives.

Raf Kinase Inhibitor Programs Operating Within Patent-Protected Chemical Space

For commercial drug discovery programs seeking to establish intellectual property positions within Raf kinase inhibition, this compound's substitution pattern falls within the genus claims of issued and pending patents covering substituted 1H-pyrrolo[2,3-b]pyridine derivatives as Raf inhibitors [1]. Programs using this scaffold may benefit from potential exclusivity advantages compared to those relying on unsubstituted 7-azaindole, which lacks specific composition-of-matter patent protection and is considered a public domain scaffold.

Quote Request

Request a Quote for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.